molecular formula C26H20N4O5 B2556835 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-26-5

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2556835
CAS-Nummer: 1207056-26-5
Molekulargewicht: 468.469
InChI-Schlüssel: OHFROORLQVPSIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring multiple functional groups, making it an interesting subject for research in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process involving several key steps:

  • Synthesis of the 1,2,4-oxadiazole moiety: : This typically involves the reaction of benzo[d][1,3]dioxole with appropriate nitriles under acidic or basic conditions to form the oxadiazole ring.

  • Formation of the quinazoline core: : This can be achieved through a cyclization reaction involving o-aminoaniline derivatives.

  • Coupling of the methylbenzyl group: : This usually requires alkylation reactions using alkyl halides under strong base conditions, like sodium hydride.

  • Final assembly of the compound: : This step involves combining all intermediate products in a suitable solvent (e.g., DMF or DMSO), under reflux conditions with a catalyst to facilitate the final formation of the compound.

Industrial Production Methods

Scaling up the production of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione for industrial purposes requires optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques, which provide better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylene groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The nitro groups in the oxadiazole and quinazoline rings can be reduced to amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings. These can be facilitated using reagents like halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with catalysts (e.g., palladium on carbon).

  • Substitution Reagents: : Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or quinones.

  • Reduction: : Formation of amines.

  • Substitution: : Varied, depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound is studied for its reactivity and stability under various conditions, providing insights into the behavior of multi-functionalized aromatic systems.

Biology

Medicine

Research into its potential as a pharmaceutical agent, possibly targeting conditions like cancer or infectious diseases due to its ability to interact with biological targets.

Industry

Possible uses in the development of novel materials with specific electronic or optical properties, benefiting sectors like electronics or photonics.

Wirkmechanismus

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione exhibits its effects through various molecular interactions:

  • Molecular Targets: : Enzymes, receptor proteins.

  • Pathways Involved: : Likely involves inhibition of specific enzymes or modulation of signaling pathways, though detailed mechanistic studies are necessary to fully elucidate these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinazoline Derivatives: : Compounds like gefitinib and erlotinib, known for their anti-cancer properties.

  • Oxadiazole Derivatives: : Compounds such as oxadiazole sulfonamides, known for their antibacterial activity.

Uniqueness

The combination of 1,2,4-oxadiazole and quinazoline scaffolds with a benzo[d][1,3]dioxole moiety is unique and not commonly found in other compounds, offering distinctive chemical and biological properties that set it apart from its analogs.

This compound's complex structure provides a fertile ground for diverse research applications, potentially leading to the development of novel therapeutics or materials.

Eigenschaften

CAS-Nummer

1207056-26-5

Molekularformel

C26H20N4O5

Molekulargewicht

468.469

IUPAC-Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3

InChI-Schlüssel

OHFROORLQVPSIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.